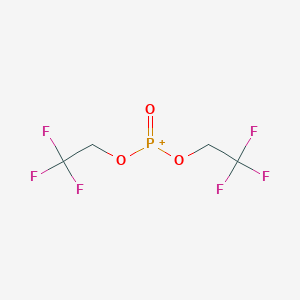

Bis(2,2,2-trifluoroethyl) phosphite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxo-bis(2,2,2-trifluoroethoxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDCVAFSSZPRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)O[P+](=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92466-70-1 | |

| Record name | Bis(2,2,2-trifluoroethyl) Phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) phosphite: Synthesis, Properties, and Applications in Modern Organic Chemistry

Introduction: A Versatile Reagent in Organophosphorus Chemistry

Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) is a unique and highly reactive organophosphorus compound that has garnered significant interest among researchers and scientists, particularly in the fields of medicinal chemistry and materials science. Its distinct chemical properties, largely influenced by the presence of the trifluoroethyl groups, make it an invaluable tool for the synthesis of a wide array of organophosphorus molecules. This guide provides a comprehensive overview of BTFEP, including its core chemical and physical characteristics, synthesis strategies, and its diverse applications, with a focus on the underlying principles that govern its reactivity.

The primary CAS Number for this compound is 92466-70-1 .[1] It is also known by several synonyms, including Bis(2,2,2-trifluoroethyl) phosphonate, Phosphonic acid bis(2,2,2-trifluoroethyl) ester, and Phosphorous acid bis(2,2,2-trifluoroethyl) ester.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a central phosphorus atom bonded to a hydrogen, an oxygen, and two trifluoroethoxy groups. Its linear formula is represented as (CF3CH2O)2P(O)H.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 92466-70-1 | [1] |

| Molecular Formula | C4H5F6O3P | [1] |

| Molecular Weight | 246.04 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 43-44 °C at 2 mmHg | [1] |

| Density | 1.545 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.332 | [1] |

| SMILES String | FC(F)(F)COOCC(F)(F)F | [1] |

| InChI Key | NYQKUVUXMIHXEA-UHFFFAOYSA-N | [1] |

A key feature of this compound is its existence in a tautomeric equilibrium between the pentavalent phosphonate form (>P(O)H) and the trivalent phosphite form (>P-OH). The equilibrium predominantly favors the more stable phosphonate form.[2][3] This tautomerism is crucial to its reactivity, allowing it to act as both a nucleophile and an electrophile.[2] The electron-withdrawing nature of the trifluoroethyl groups significantly influences this equilibrium and enhances the reactivity of the compound.[3]

Sources

"Bis(2,2,2-trifluoroethyl) phosphite" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Bis(2,2,2-trifluoroethyl) phosphite

Introduction: The Significance of Fluorinated Phosphites

This compound, also known as bis(2,2,2-trifluoroethyl) H-phosphonate (BTFEP), is a versatile organophosphorus compound distinguished by its trifluoroethyl groups. These electron-withdrawing groups significantly influence the molecule's reactivity, stability, and physical properties, making it a valuable intermediate in diverse fields of chemical synthesis.[1] Unlike its non-fluorinated analogs, BTFEP exhibits enhanced thermal stability and unique reactivity, rendering it a superior building block for specialized applications.

This guide serves as a comprehensive resource for researchers and professionals in drug development and materials science. It provides a detailed exploration of the synthesis of this compound, the critical characterization techniques required to verify its structure and purity, and an overview of its applications. The methodologies described herein are grounded in established chemical principles, offering both practical protocols and the theoretical basis for experimental choices.

PART 1: Synthesis of this compound

The primary and most direct method for synthesizing this compound involves the controlled reaction of phosphorus trichloride (PCl₃) with 2,2,2-trifluoroethanol. This reaction is a classic example of nucleophilic substitution at a phosphorus(III) center.

Causality of the Synthetic Approach

The choice of phosphorus trichloride as the phosphorus source is dictated by its high reactivity. The phosphorus atom in PCl₃ is highly electrophilic due to the inductive effect of the three chlorine atoms, making it susceptible to attack by nucleophiles like alcohols.[2] 2,2,2-Trifluoroethanol is chosen for its unique properties; the fluorine atoms enhance the acidity of the hydroxyl proton, facilitating the reaction, and impart the desired characteristics to the final product. The reaction proceeds in a stepwise manner, where each chlorine atom is sequentially replaced by a 2,2,2-trifluoroethoxy group. Controlling the stoichiometry is crucial to favor the formation of the disubstituted phosphite over the mono- or trisubstituted products.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the oxygen atom from 2,2,2-trifluoroethanol on the electrophilic phosphorus atom of PCl₃. This is followed by the elimination of a molecule of hydrogen chloride (HCl). The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Synthesis pathway of this compound from PCl₃.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound.

Materials and Reagents:

-

Phosphorus trichloride (PCl₃)

-

2,2,2-Trifluoroethanol (TFE)

-

Anhydrous diethyl ether or other suitable inert solvent

-

A tertiary amine base (e.g., triethylamine)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.

-

Reagent Preparation: In the flask, dissolve 2.2 equivalents of 2,2,2-trifluoroethanol and 2.2 equivalents of triethylamine in anhydrous diethyl ether.

-

Reaction Initiation: Cool the solution in an ice bath to 0 °C.

-

Slow Addition: Add 1.0 equivalent of phosphorus trichloride dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 5 °C. The formation of triethylamine hydrochloride precipitate will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.

-

Workup:

-

Filter the reaction mixture under inert atmosphere to remove the triethylamine hydrochloride salt.

-

Wash the salt with a small amount of anhydrous diethyl ether.

-

Combine the filtrate and washings.

-

-

Purification:

Alternative Synthesis: Transesterification

An alternative route to BTFEP is through the transesterification of other H-phosphonates, such as diphenyl H-phosphonate. This method is particularly useful when avoiding chlorinated reagents is desirable. The reaction involves heating the starting phosphonate with an excess of 2,2,2-trifluoroethanol, often under microwave irradiation to shorten reaction times.[5] The volatile phenol byproduct can be easily removed, driving the equilibrium towards the desired product.[5]

PART 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The compound exists in tautomeric equilibrium, predominantly favoring the tetracoordinate H-phosphonate form with a P=O bond over the tricoordinate phosphite form. Spectroscopic methods are paramount for its analysis.

Caption: A typical workflow for the characterization of the final product.

Physical Properties

A summary of the key physical properties of this compound is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅F₆O₃P | [1] |

| Molecular Weight | 246.05 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 43-44 °C / 2 mmHg | [3][4] |

| Density | ~1.545 - 1.56 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | ~1.332 | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of BTFEP. A combination of ¹H, ³¹P, ¹⁹F, and ¹³C NMR provides unambiguous confirmation of its structure.

| Nucleus | Expected Chemical Shift (δ) | Multiplicity & Coupling Constants (J) | Assignment |

| ³¹P NMR | 2.1 - 7.7 ppm | Doublet of multiplets (dm) | P-H |

| ¹J(P,H) ≈ 717-731 Hz | |||

| ¹H NMR | ~6.9 ppm | Doublet (d) | P-H |

| ¹J(H,P) ≈ 717-731 Hz | |||

| ~4.4 ppm | Doublet of quartets (dq) | O-CH₂-CF₃ | |

| ³J(H,P) ≈ 9 Hz, ³J(H,F) ≈ 8 Hz | |||

| ¹⁹F NMR | ~ -75 ppm | Triplet (t) | O-CH₂-CF₃ |

| ³J(F,H) ≈ 8 Hz | |||

| ¹³C NMR | ~122 ppm | Quartet of doublets (qd) | -CF₃ |

| ¹J(C,F) ≈ 278 Hz, ³J(C,P) ≈ 8 Hz | |||

| ~62 ppm | Quartet of doublets (qd) | -CH₂- | |

| ²J(C,F) ≈ 38 Hz, ²J(C,P) ≈ 5 Hz |

(Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument.)

Expert Insights: The most telling feature in the spectra is the large one-bond coupling constant (¹J) between phosphorus and hydrogen, typically exceeding 700 Hz, which is definitive for an H-phosphonate.[5] This large coupling results in a characteristic doublet in the proton spectrum and a corresponding doublet in the phosphorus spectrum, confirming the direct P-H bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

P-H stretch: A sharp, strong absorption band typically appears around 2400-2450 cm⁻¹.

-

P=O stretch: A very strong absorption is observed in the region of 1250-1280 cm⁻¹, characteristic of the phosphonate tautomer.

-

C-F stretch: Strong, multiple absorption bands are expected between 1100 and 1300 cm⁻¹.

-

P-O-C stretch: A strong band is typically found around 1030-1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 247.0. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

PART 3: Applications in Modern Chemistry

The unique properties of this compound make it a valuable reagent in several areas:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate for creating more complex organophosphorus compounds, including phosphonates and phosphoramidates with potential biological activity.[1][6][7] The trifluoromethyl groups can enhance properties like lipophilicity and bioavailability in drug candidates.[1]

-

Materials Science: It is used in the development of flame-retardant materials for textiles and plastics.[1] It also acts as an electrolyte additive, improving the performance and safety of lithium-ion batteries.[8]

-

Reagent for H-Phosphonate Chemistry: BTFEP is an excellent precursor for the synthesis of other dialkyl and cyclic H-phosphonates via transesterification, offering a convenient and clean method for their preparation.[5]

PART 4: Safety and Handling

This compound is a reactive chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[9] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound under an inert atmosphere, as it can be sensitive to moisture.

References

-

Convenient synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite using N-chloromethylamino carboxylic acids and carbonyl compounds has been developed. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Gryaznov, P., & Pudovik, M. (2015). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. ResearchGate. Retrieved from [Link]

-

Fortin, S., et al. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437-9. Retrieved from [Link]

-

Fortin, S., et al. (2002). A New Bis(2,2,2-trifluoroethyl)phosphonate for the Synthesis of Z-Unsaturated N-Methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437-5439. Retrieved from [Link]

-

Hentrich, D., et al. (2018). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 23(11), 2993. Retrieved from [Link]

-

Tris(2,2,2-trifluoroethyl) phosphite - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis and characterization of new bis(fluoroalkyl) phosphoramidates bearing sulfoximine groups. (2021). Journal of Sulfur Chemistry, 42(5), 544-557. Retrieved from [Link]

-

Transition Metal Complexes of the (2,2,2-Trifluoroethyl)phosphinate NOTA Analogue as Potential Contrast Agents for 19F Magnetic. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

How does phosphorus trichloride react with different organic and inorganic compounds? (2023). Quora. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Reaction of Ethanol (CH3CH2OH) with Phosphorus Trichloride (PCl3). (n.d.). Filo. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. quora.com [quora.com]

- 3. This compound , >94.0%(GC) , 92466-70-1 - CookeChem [cookechem.com]

- 4. This compound technical grade, 90 92466-70-1 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C4H4F6O3P+ | CID 6386648 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Bis(2,2,2-trifluoroethyl) phosphite" physical and chemical properties

An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) phosphite: Properties, Reactivity, and Applications

Part 1: Introduction

Overview of this compound (BTFEP)

This compound, often abbreviated as BTFEP, is a versatile organophosphorus compound with the chemical formula C₄H₅F₆O₃P.[1] As a phosphite ester, it is characterized by a central phosphorus atom in the +3 oxidation state bonded to two 2,2,2-trifluoroethoxy groups and a hydrogen atom. The presence of the electron-withdrawing trifluoroethyl groups significantly influences its chemical reactivity and physical properties, making it a valuable reagent in a wide range of chemical transformations.[2] This guide provides a comprehensive overview of the physical and chemical properties of BTFEP, its synthesis and reactivity, and its diverse applications in organic synthesis, materials science, and drug discovery.

Relevance in Research and Drug Development

The unique electronic properties imparted by the trifluoromethyl groups make BTFEP a particularly interesting building block for researchers, especially in the pharmaceutical industry. These groups can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] Consequently, BTFEP serves as a key reagent for introducing trifluoroethoxy-containing phosphorus moieties into complex molecules, offering a pathway to novel therapeutics with improved pharmacological profiles.[1] Its utility extends to the synthesis of H-phosphonates, which are important intermediates in the preparation of a variety of biologically active compounds, including nucleotide analogues and bisphosphonates.[3]

Part 2: Physicochemical Properties

General Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅F₆O₃P | [1] |

| Molecular Weight | 246.05 g/mol | [4] |

| CAS Number | 92466-70-1 | [4] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 1.56 g/mL | |

| Boiling Point | 44 °C at 2 mmHg | |

| Refractive Index (n20/D) | 1.33 | |

| Purity (GC) | >94.0% |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

-

31P NMR Spectroscopy: As a phosphorus-containing compound, 31P NMR is a crucial analytical tool.[5] The spectrum is typically acquired with 1H decoupling to simplify the signal.[5]

-

1H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

13C NMR Spectroscopy: The carbon NMR spectrum reveals the carbon framework of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Solubility and Stability

This compound is soluble in a range of common organic solvents. It should be stored in a cool, dry, and well-ventilated area, and kept in a tightly closed container.[6]

Part 3: Chemical Properties and Reactivity

Tautomerism and Reactivity

This compound exists in equilibrium between two tautomeric forms: the phosphite form with a trivalent phosphorus atom and the H-phosphonate form with a pentavalent phosphorus atom. This tautomerism is fundamental to its reactivity, allowing it to act as both a nucleophile (through the P(III) form) and an electrophile (through the P(V) form).[3] The electron-withdrawing nature of the trifluoroethyl groups enhances the electrophilicity of the phosphorus center, making it a highly reactive phosphonylating agent.

Key Reactions and Mechanisms

One of the most significant applications of BTFEP is as a precursor for the synthesis of various H-phosphonates through transesterification.[3] This reaction involves the exchange of the trifluoroethoxy groups with other alkoxy or aryloxy groups. The high reactivity of BTFEP allows these reactions to proceed under mild conditions, often with just stoichiometric amounts of the desired alcohol.[3][7] Microwave-assisted alcoholysis of BTFEP has been shown to be a particularly efficient method, accelerating the reaction and often obviating the need for a catalyst.[3]

Caption: Microwave-assisted synthesis of H-phosphonates from BTFEP.

Part 4: Applications in Organic Synthesis and Drug Development

Synthesis of Bioactive Molecules

The unique properties of the trifluoroethyl groups make BTFEP an attractive reagent in medicinal chemistry for the synthesis of bioactive compounds.[1] The incorporation of these fluorinated moieties can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of drug candidates.

The synthesis of modified oligonucleotides is a critical area of research for therapeutic applications. While the direct use of BTFEP in standard phosphoramidite chemistry for oligonucleotide synthesis is not extensively documented, its derivatives and the H-phosphonates it produces are relevant to this field.[8] The introduction of fluorinated groups into the phosphate backbone of oligonucleotides can influence their stability, cellular uptake, and hybridization properties.[9]

Materials Science Applications

Tris(2,2,2-trifluoroethyl) phosphite (TTFP), a related compound, has been investigated as an electrolyte additive to improve the performance and safety of lithium-ion batteries.[10][11] It is believed to form a stable protective layer on the cathode surface, preventing electrolyte decomposition at high voltages.[11] While research has focused on the trisubstituted analogue, the underlying chemistry suggests that BTFEP could also have potential applications in this area.

Organophosphorus compounds are widely used as flame retardants.[1] The presence of both phosphorus and fluorine in BTFEP suggests its potential utility in the development of fire-resistant materials.

Part 5: Experimental Protocols

Protocol for a Typical Application: Microwave-Assisted Synthesis of a Dialkyl H-Phosphonate

This protocol describes a general procedure for the synthesis of a dialkyl H-phosphonate from BTFEP and an alcohol using microwave irradiation, as adapted from the literature.[3]

Materials:

-

This compound (BTFEP)

-

Alcohol of choice

-

Anhydrous Tetrahydrofuran (THF)

-

Pentane

-

10 mL microwave reaction vessel with a snap cap

Procedure:

-

To a 10 mL microwave vessel, add the alcohol (1 mmol) and anhydrous THF (2 mL).

-

Add this compound (1.4 mmol) to the vessel.

-

Seal the vessel with a snap cap.

-

Place the vessel in a microwave reactor and heat to 130 °C for 15–30 minutes in dynamic mode.

-

After the reaction is complete and the vessel has cooled, purify the product by precipitating it from the reaction mixture by adding pentane.

-

If precipitation is not immediate, add a small amount of methanol (0.2 mL), remove all volatiles under reduced pressure, redissolve the residue in a minimal amount of THF, and then precipitate with pentane.

-

Collect the solid product by filtration or decantation.

Caption: Step-by-step workflow for microwave-assisted H-phosphonate synthesis.

Part 6: Safety, Handling, and Toxicology

Safe Handling and Storage

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[6] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[12] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Toxicological Profile

Specific toxicological data for this compound is limited. However, as with many organophosphorus compounds, it should be handled with care. Some fluorinated organophosphorus compounds are known to be toxic.[13][14] It is recommended to consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information.

Part 7: Conclusion

This compound is a highly versatile and reactive organophosphorus reagent with significant applications in organic synthesis, materials science, and drug discovery. Its unique properties, derived from the electron-withdrawing trifluoroethyl groups, make it an excellent precursor for the synthesis of a wide range of H-phosphonates and other valuable phosphorus-containing compounds. As research continues to explore the potential of fluorinated molecules, the importance of BTFEP as a key building block is likely to grow, particularly in the development of new pharmaceuticals and advanced materials.

Part 8: References

-

Pohl, J.-M.; Stöhr, F.; Kramer, T.; Becker, J.; Göttlich, R. Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules2024 , 29, 2432. [Link]

-

Gubina, M. O.; Mironov, V. F.; Gnezdilov, O. I.; et al. Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. ResearchGate2019 . [Link]

-

Tris(2,2,2-trifluoroethyl) phosphite. SpectraBase. [Link]

-

Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PubMed. [Link]

-

Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Agilent. [Link]

-

Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. PMC. [Link]

-

Synthesis of New Polyfluoro Oligonucleotides via Staudinger Reaction. MDPI. [Link]

-

Study of Fluoride Content in Some Commercial Phosphate Fertilizers. ResearchGate. [Link]

-

Safety Data Sheet. Gold Standard Diagnostics. [Link]

-

Distribution of Fluoride in the Phosphorite Mining Area of Hahotoe–Kpogame (Togo). NIH. [Link]

-

Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. Journal of Materials Chemistry A. [Link]

-

31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Journal of the American Chemical Society. [Link]

-

SAFE HANDLING AND DISPOSAL OF CHEMICALS. Synthetic Drug Strategy. [Link]

-

draft 1. Barron Research Group. [Link]

-

Fluorinated phosphorus compounds. ResearchGate. [Link]

-

FLUORINATED PHOSPHATES. Multidisciplinary Journal of Science and Technology. [Link]

-

Management of acute organophosphorus pesticide poisoning. PMC. [Link]

-

31 Phosphorus NMR. NMR Service. [Link]

-

Tris(2,2,2-Trifluoroethyl) phosphate. PubChem. [Link]

-

TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]

-

Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. Oligotherapeutics. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

³¹P (top) and ¹⁹F NMR spectra (bottom) of 2 b[OEt2]; the ¹⁹F NMR signals of the FAP anion are marked with asterisks. ResearchGate. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

-

P-31 NMR Data for Protonated Triaryl Phosphines. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. spectrabase.com [spectrabase.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound 94.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. fishersci.com [fishersci.com]

- 7. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bisresearch.com [bisresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]

- 13. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

"Bis(2,2,2-trifluoroethyl) phosphite" molecular weight and formula

An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) phosphite (BTFEP)

Introduction

This compound, often abbreviated as BTFEP, is a versatile organophosphorus compound with significant applications across various scientific disciplines, including drug development, materials science, and synthetic chemistry. Also known by its synonym Bis(2,2,2-trifluoroethyl) phosphonate, this reagent is distinguished by the presence of two trifluoroethyl groups, which impart unique reactivity and stability.[1] This guide provides a comprehensive overview of BTFEP, detailing its chemical and physical properties, synthesis, reactivity, and diverse applications, with a focus on its utility for researchers and professionals in the field.

Core Molecular and Physicochemical Properties

A foundational understanding of a reagent begins with its fundamental properties. BTFEP is a colorless to nearly colorless liquid under ambient conditions.[1] Its key identifiers and physicochemical characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H5F6O3P[1][2] |

| Linear Formula | (CF3CH2O)2P(O)H |

| Molecular Weight | 246.05 g/mol [1] |

| CAS Number | 92466-70-1[1][2] |

| Appearance | Colorless to almost colorless clear liquid[1][2] |

| Density | 1.545 g/mL at 25 °C[2] |

| Boiling Point | 43-44 °C at 2 mmHg[1][2] |

| Refractive Index | n20/D 1.332[2] |

| Purity | ≥ 94% (GC)[1] |

Synthesis and Handling

A significant advantage of BTFEP is its ease of handling and enhanced safety profile compared to traditional phosphorus reagents like phosphorous halides. It is stable under ambient conditions and does not produce noxious gases, making it a more user-friendly option in a laboratory setting.[3] The volatility of the 2,2,2-trifluoroethanol (TFE) byproduct is a key benefit, as it can be easily removed under vacuum or by gentle heating, simplifying product purification.[3]

While specific, detailed industrial synthesis protocols are proprietary, BTFEP serves as a convenient precursor for the synthesis of various H-phosphonates through transesterification reactions.[3] This method is attractive for its simplicity and the ability to use stoichiometric amounts of alcohol under non-inert and additive-free conditions, often accelerated by microwave assistance.[3]

Reactivity and Mechanistic Insights

The versatility of BTFEP stems from its unique chemical properties, primarily the tautomeric equilibrium between the P(III) phosphite form and the P(V) H-phosphonate form. This duality allows it to react as either a nucleophile or an electrophile, opening up a wide range of synthetic possibilities.[3]

Caption: Tautomeric equilibrium of H-phosphonates.

This reactivity makes BTFEP an excellent starting material for transesterification reactions to produce various hetero-substituted and cyclic H-phosphonates.[3]

Applications in Research and Drug Development

BTFEP's unique properties make it a valuable tool in several areas of research and industrial application.

Pharmaceutical and Medicinal Chemistry

In the pharmaceutical industry, BTFEP is utilized in the synthesis of various bioactive compounds.[1] The incorporation of trifluoromethyl groups can impart desirable pharmacokinetic properties to drug molecules, such as increased lipophilicity and enhanced bioavailability.[1] It serves as a key building block for creating complex molecules and structural analogs of existing pharmaceutical agents, which is crucial for the development of new drugs and bioregulators.[4]

Materials Science

BTFEP plays a significant role in materials science, contributing to the development of advanced polymers and coatings with improved thermal stability and degradation resistance.[1]

-

Flame Retardants: It is used in the formulation of flame-retardant materials for textiles and plastics, enhancing fire safety.[1]

-

Lithium-Ion Batteries: Tris(2,2,2-trifluoroethyl) phosphite (TTFP), a related compound, has been studied as an electrolyte additive for high-voltage Li-ion batteries.[4] It helps to form a protective coating on the cathode surface, preventing the oxidative breakdown of the electrolyte and improving battery performance.[4][5] It is proposed that TTFP can bind to the cathode surface, leading to the formation of bis(2,2,2-trifluoroethyl)phosphate (BTFPa).[5]

Caption: Workflow of TTFP as a cathode protective additive.

Agrochemicals

BTFEP also serves as an important intermediate in the synthesis of agrochemicals. Its use can improve the efficacy and stability of pesticides, which is vital for agricultural productivity.[1]

Experimental Protocol: Microwave-Assisted Synthesis of H-Phosphonates

The following is a representative protocol for the synthesis of dialkyl H-phosphonates using BTFEP, adapted from literature procedures.[3] This method highlights the efficiency and simplicity of using BTFEP.

Objective: To synthesize a hetero-substituted dialkyl H-phosphonate via microwave-assisted alcoholysis of BTFEP.

Materials:

-

This compound (BTFEP)

-

Desired alcohol (e.g., n-butanol, benzyl alcohol) (1.0-1.2 equivalents)

-

Microwave vial (10 mL)

-

Magnetic stir bar

-

Microwave reactor

Procedure:

-

Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound.

-

Addition of Alcohol: Add a stoichiometric amount (1.0-1.2 equivalents) of the desired alcohol to the vial.

-

Sealing: Securely seal the vial with a cap.

-

Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a specified temperature (e.g., 100-150 °C) for a short duration (e.g., 15-60 minutes). The reaction progress can be monitored by TLC or NMR spectroscopy.

-

Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. The volatile byproduct, 2,2,2-trifluoroethanol, and any excess starting alcohol can be removed in vacuo. The resulting crude product can be purified by column chromatography if necessary to yield the desired dialkyl H-phosphonate.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H335: May cause respiratory irritation[6]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent in modern chemistry. Its favorable handling characteristics, unique reactivity profile, and the advantageous properties conferred by its trifluoroethyl groups make it an important building block in pharmaceuticals, a performance-enhancing additive in materials science, and a key intermediate in agrochemical synthesis. For researchers and drug development professionals, a thorough understanding of BTFEP's properties and applications can unlock new synthetic pathways and facilitate the development of novel molecules and materials.

References

-

Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. [Link]

-

Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. ResearchGate. [Link]

-

This compound | C4H4F6O3P+. PubChem. [Link]

-

Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. Journal of Materials Chemistry A (RSC Publishing). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound , >94.0%(GC) , 92466-70-1 - CookeChem [cookechem.com]

- 3. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C4H4F6O3P+ | CID 6386648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Bis(2,2,2-trifluoroethyl) Phosphonate: A Technical Guide

Introduction

Bis(2,2,2-trifluoroethyl) phosphite is a specialty chemical of significant interest in modern organic synthesis. However, it exists in tautomeric equilibrium with its far more stable isomer, Bis(2,2,2-trifluoroethyl) phosphonate, also known as Bis(2,2,2-trifluoroethyl) H-phosphonate (BTFEP). This guide provides an in-depth analysis of the key spectroscopic data for the predominant phosphonate tautomer, (CF₃CH₂O)₂P(O)H. Understanding the spectroscopic signature of this compound is critical for researchers employing it as a versatile precursor in the synthesis of various organophosphorus compounds, including H-phosphonates and their derivatives which have applications ranging from medicinal chemistry to materials science.[1]

This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of Bis(2,2,2-trifluoroethyl) phosphonate. The interpretation of this data is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures found in the scientific literature.

Molecular Structure and Tautomerism

This compound exists predominantly in the pentavalent phosphonate form, which contains a phosphoryl (P=O) group and a hydrogen atom directly bonded to the phosphorus atom. This structural feature is the origin of its common name, Bis(2,2,2-trifluoroethyl) H-phosphonate.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Bis(2,2,2-trifluoroethyl) phosphonate. The presence of four different NMR-active nuclei (¹H, ¹³C, ³¹P, ¹⁹F) provides a wealth of structural information.

Experimental Protocol for NMR Spectroscopy

For the acquisition of high-quality NMR spectra, the following general protocol is recommended:

-

Sample Preparation: Dissolve 10-20 mg of Bis(2,2,2-trifluoroethyl) phosphonate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is a common choice.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher for ¹H) for optimal resolution and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. An external standard of 85% H₃PO₄ is typically used for chemical shift referencing.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. An external reference such as CFCl₃ or a secondary standard like trifluoroacetic acid may be used.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Bis(2,2,2-trifluoroethyl) phosphonate is characterized by two main signals:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.9 - 7.1 | Doublet (d) | ¹JP-H ≈ 700 - 730 | P-H |

| ~4.4 - 4.6 | Doublet of Quartets (dq) | ³JP-H ≈ 8 - 10, ³JF-H ≈ 8 - 9 | O-CH₂-CF₃ |

-

P-H Proton: The proton directly attached to the phosphorus atom exhibits a characteristic large one-bond coupling constant (¹JP-H) of approximately 700-730 Hz, resulting in a widely split doublet.[1] This signal is highly diagnostic for H-phosphonates and is typically found in the downfield region of the spectrum.

-

Methylene Protons: The methylene protons of the two trifluoroethoxy groups are chemically equivalent. They appear as a doublet of quartets due to coupling with the phosphorus atom (³JP-H) and the three fluorine atoms of the adjacent CF₃ group (³JF-H).

³¹P NMR Spectroscopy

The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus nucleus.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ~+2 to +8 | Doublet of Septets | ¹JP-H ≈ 700 - 730, ³JP-F ≈ 8 - 10 |

In the proton-decoupled spectrum, the signal simplifies to a septet due to coupling with the six equivalent fluorine atoms of the two CF₃ groups. In the proton-coupled spectrum, this signal appears as a doublet of septets due to the additional large coupling to the P-H proton. The chemical shift is in the typical range for dialkyl H-phosphonates.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows two signals corresponding to the two non-equivalent carbon atoms in the trifluoroethoxy group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~122 - 123 | Quartet (q) | ¹JC-F ≈ 278 | CF₃ |

| ~62 - 63 | Quartet of Doublets (qd) | ²JC-F ≈ 38, ²JC-P ≈ 5 | O-CH₂-CF₃ |

-

Trifluoromethyl Carbon: The carbon of the CF₃ group appears as a quartet due to the large one-bond coupling to the three fluorine atoms.

-

Methylene Carbon: The methylene carbon signal is a quartet due to the two-bond coupling to the three fluorine atoms, and each line of the quartet is further split into a doublet by the two-bond coupling to the phosphorus atom.[1]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the six equivalent fluorine atoms.

| Chemical Shift (δ) ppm (rel. to CFCl₃) | Multiplicity | Coupling Constant (J) Hz |

| ~ -77 to -79 | Doublet of Triplets | ³JF-H ≈ 8 - 9, ³JF-P ≈ 8 - 10 |

The signal for the CF₃ groups will be a doublet due to three-bond coupling to the phosphorus atom, and each line of the doublet will be a triplet due to three-bond coupling to the two methylene protons.

Caption: Key NMR coupling relationships in Bis(2,2,2-trifluoroethyl) phosphonate.

Infrared (IR) Spectroscopy

The IR spectrum of Bis(2,2,2-trifluoroethyl) phosphonate provides valuable information about the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy

A straightforward method for obtaining the IR spectrum is as follows:

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples and requires minimal sample preparation. Alternatively, the spectrum can be recorded from a neat liquid film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a sufficient number of scans and perform a background correction.

Characteristic IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for Bis(2,2,2-trifluoroethyl) phosphonate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2440 | Weak, Broad | P-H stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1250 | Strong | P=O stretch (phosphoryl) |

| ~1100 - 1300 | Very Strong | C-F stretch |

| ~1050 | Strong | P-O-C stretch |

-

P-H Stretch: The stretching vibration of the hydrogen atom directly bonded to phosphorus is a key diagnostic feature. It appears as a weak, often broad, band around 2440 cm⁻¹. Its intensity can be variable.

-

P=O Stretch: The phosphoryl group gives rise to a very strong and sharp absorption band around 1250 cm⁻¹. The position of this band is sensitive to the electronic environment of the phosphorus atom.

-

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl groups result in very strong and characteristic absorptions in the 1100-1300 cm⁻¹ region.

-

P-O-C Stretch: The stretching vibrations of the P-O-C linkages are also prominent in the fingerprint region of the spectrum, typically around 1050 cm⁻¹.

Conclusion

The spectroscopic data for Bis(2,2,2-trifluoroethyl) phosphonate are highly characteristic and allow for unambiguous identification and quality control. The NMR spectra, with the distinct signals and coupling patterns arising from the ¹H, ¹³C, ³¹P, and ¹⁹F nuclei, provide a detailed picture of the molecular structure. The IR spectrum confirms the presence of the key functional groups, most notably the P-H and P=O bonds, which are hallmarks of the H-phosphonate structure. This comprehensive spectroscopic profile serves as an essential reference for scientists and researchers utilizing this important reagent in their work.

References

-

Malinowski, M., et al. (2024). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link][1]

-

Organic Syntheses Procedure, Coll. Vol. 9, p.111 (1998); Vol. 72, p.220 (1995). [Link]

-

PubChem Compound Summary for CID 3625610, Bis(2,2,2-trifluoroethyl) methylphosphonate. [Link]

- Kenny, G. D., et al. (2016). A bisphosphonate for 19F-magnetic resonance imaging. Journal of Fluorine Chemistry, 184, 58-64.

-

University of Wisconsin-Madison, Department of Chemistry. 19F NMR Reference Standards. [Link] (Note: This is a general reference for typical chemical shifts).

Sources

An In-Depth Technical Guide to Bis(2,2,2-trifluoroethyl) phosphite: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,2-trifluoroethyl) phosphite, a unique organophosphorus compound, has emerged as a valuable reagent in modern organic synthesis. Characterized by the presence of two electron-withdrawing 2,2,2-trifluoroethyl groups, this phosphite ester exhibits enhanced reactivity and stability, making it a superior precursor for the synthesis of a wide array of organophosphorus compounds. Its utility is particularly pronounced in the pharmaceutical and materials science sectors, where the introduction of phosphonate moieties can significantly modulate the biological activity and physical properties of molecules. This guide provides a comprehensive overview of the nomenclature, synthesis, chemical properties, and key applications of this compound, with a focus on its practical utility for researchers in drug development.

Nomenclature and Synonyms

Clarity in chemical nomenclature is paramount for reproducible research. This compound is known by several synonyms, which can often lead to confusion. It is crucial to recognize these alternative names when searching chemical databases and literature. The compound exists in tautomeric equilibrium, favoring the tetracoordinate phosphonate form with a P-H bond over the tricoordinate phosphite form.

| Preferred Name | Synonyms |

| This compound | Bis(2,2,2-trifluoroethyl) phosphonate |

| Phosphonic acid bis(2,2,2-trifluoroethyl) ester | |

| Phosphorous acid bis(2,2,2-trifluoroethyl) ester | |

| Bis(2,2,2-trifluoroethyl) hydrogen phosphite (BTFEP) |

Key Identifiers:

-

Molecular Formula: C₄H₅F₆O₃P[1]

-

Molecular Weight: 246.04 g/mol [1]

-

IUPAC Name: oxo-bis(2,2,2-trifluoroethoxy)phosphanium[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling, purification, and use in reactions.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 43-44 °C at 2 mmHg | [4][5] |

| Density | 1.545 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.332 | [5] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [5] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃) with 2,2,2-trifluoroethanol in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis from Phosphorus Trichloride

This protocol is a representative procedure for the synthesis of dialkyl phosphites from phosphorus trichloride and an alcohol.

Materials:

-

Phosphorus trichloride (PCl₃)

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Anhydrous tertiary amine (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Charge the flask with 2.2 equivalents of 2,2,2-trifluoroethanol and 2.2 equivalents of the tertiary amine, dissolved in the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1.0 equivalent of phosphorus trichloride in the anhydrous solvent via the dropping funnel, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove the amine hydrochloride salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Figure 1: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the phosphorus center and influenced by the electron-withdrawing nature of the trifluoroethyl groups.

Tautomerism

This compound exists as a tautomeric mixture of a tricoordinate P(III) species (phosphite) and a tetracoordinate P(V) species (H-phosphonate). The equilibrium overwhelmingly favors the H-phosphonate form, which is the more stable of the two.[6][7] This is a key feature of its chemistry, as it can react as either a nucleophile (from the P(III) form) or an electrophile.

The Role of Trifluoroethyl Groups

The strongly electron-withdrawing trifluoroethyl groups play a crucial role in the reactivity of BTFEP:

-

Enhanced Electrophilicity: They increase the partial positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack.

-

Good Leaving Group Ability: 2,2,2-Trifluoroethanol is a good leaving group, facilitating transesterification reactions.

-

Volatility of Byproduct: A significant practical advantage is that the 2,2,2-trifluoroethanol byproduct is highly volatile, allowing for its easy removal from the reaction mixture under reduced pressure.[6]

Key Reactions

This compound is an excellent reagent for the synthesis of other dialkyl or cyclic H-phosphonates via transesterification.[6][7][8] This reaction typically involves heating a mixture of BTFEP with an alcohol, often under microwave irradiation to accelerate the process.[6][7][8] The reaction proceeds by nucleophilic attack of the alcohol on the phosphorus center, followed by the elimination of 2,2,2-trifluoroethanol.

Figure 2: Simplified schematic of transesterification using BTFEP.

While BTFEP itself is a product of reactions that can be driven by an Arbuzov-type mechanism, its precursor, tris(2,2,2-trifluoroethyl) phosphite, readily undergoes the classical Michaelis-Arbuzov reaction with alkyl halides.[5][6] This reaction involves the nucleophilic attack of the P(III) center on the alkyl halide, forming a phosphonium intermediate, which then undergoes dealkylation by the halide ion to yield a phosphonate.[9][10] The electron-withdrawing trifluoroethyl groups can influence the rate of this reaction.[11]

Spectroscopic Characterization

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling to |

| ¹H | ~7.0 | Doublet | ³¹P |

| ~4.5 | Quartet of doublets | ¹⁹F, ³¹P | |

| ¹³C | ~123 | Quartet | ¹⁹F |

| ~62 | Quartet of doublets | ¹⁹F, ³¹P | |

| ¹⁹F | ~ -77 | Triplet | ¹H |

| ³¹P | ~ +8 to +10 | Doublet of nonets | ¹H, ¹⁹F |

Note: These are estimated values based on analogous structures. The ³¹P chemical shift is relative to 85% H₃PO₄. The ¹⁹F chemical shift is relative to CFCl₃.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool, particularly in the synthesis of modified nucleosides, phosphonamidate prodrugs, and other biologically active molecules.

Synthesis of Phosphonate Analogs

Phosphonates are widely used as isosteric replacements for phosphates in drug design due to their greater stability against enzymatic hydrolysis. BTFEP serves as an excellent starting material for the synthesis of various phosphonate-containing molecules.

Case Study: Precursors for the Horner-Wadsworth-Emmons (HWE) Reaction

BTFEP is used to synthesize phosphonoacetate reagents, such as bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.[14] These reagents are pivotal in the Still-Gennari modification of the HWE reaction, which allows for the stereoselective synthesis of (Z)-olefins, a common structural motif in complex natural products and pharmaceuticals.[15]

Application in Prodrug Synthesis

The phosphonate group is highly charged at physiological pH, which can limit its passive diffusion across cell membranes. To overcome this, phosphonamidate prodrug strategies are often employed. These prodrugs mask the phosphonate charge, facilitating cell entry, and are then enzymatically cleaved intracellularly to release the active phosphonate drug. BTFEP can be a key intermediate in the synthesis of the phosphonate core of these prodrugs. For instance, analogs of the antiviral drug Tenofovir, which contains a key phosphonate moiety, can be synthesized using phosphonate building blocks derived from reagents like BTFEP.[8][9][16][17][18] The synthesis of various phosphonamidate prodrugs of nucleoside analogs has been shown to significantly enhance their antiviral activity.[19][20]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[5]

Stability Considerations:

Dialkyl phosphites can be susceptible to hydrolysis, particularly under basic conditions.[21][22][23] While the trifluoroethyl groups may impart some stability, it is advisable to store the compound under an inert atmosphere and avoid exposure to moisture and strong bases. Studies on related 2,2,2-trifluoroethyl-phosphinic acid systems have shown a surprising instability of the C-F bonds under alkaline conditions, leading to hydrolysis.[19][24][25]

Conclusion

This compound is a highly versatile and reactive reagent with significant applications in organic synthesis. Its unique electronic properties, conferred by the trifluoroethyl groups, make it an excellent precursor for the efficient synthesis of a wide range of phosphonates. For researchers in drug development, BTFEP offers a reliable method for introducing the phosphonate moiety, a critical component in many antiviral and anticancer agents. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

-

Pohl, J.-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Bruker. (1991). Bruker Almanac.

-

Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 844-851. [Link]

-

Krecmerova, M. (2017). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 5, 66. [Link]

-

Mehellou, Y., & De Clercq, E. (2010). Phosphonate prodrugs: an overview and recent advances. Expert Opinion on Drug Delivery, 7(8), 935-950. [Link]

-

Keglevich, G., Szekrényi, A., & Faigl, F. (2014). Synthesis of trifluoroethyl phosphonates and investigation of their effect on the selectivity of Horner-Wadsworth-Emmons reaction. Periodica Polytechnica Chemical Engineering, 58(1-2), 33-39. [Link]

-

Fortin, S., & Deslongchamps, P. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of organic chemistry, 67(15), 5437–5439. [Link]

-

Lee, K., & Park, H. (2014). The synthesis of tenofovir and its analogues via asymmetric transfer hydrogenation. Organic letters, 16(7), 2014–2017. [Link]

-

Hermann, P., et al. (2021). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances, 11(60), 38087-38096. [Link]

-

ResearchGate. (n.d.). Synthesis of tenofovir and its prodrug, tenofovir disoproxil. Retrieved from [Link]

-

Van Wazer, J. R., & Maier, L. (1966). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society, 88(1), 117-121. [Link]

-

Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus trichloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of dialkyl phosphonate, phosphonic acid and illustration of the simplest phosphonic acid: methylphosphonic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 31P - NMR Facility. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Frank, A. W. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Catalysis, 6(10), 6569-6577. [Link]

-

Pohl, J.-M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PMC - NIH. [Link]

-

Pohl, J.-M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Transition Metal Complexes of the (2,2,2-Trifluoroethyl)phosphinate NOTA Analogue as Potential Contrast Agents for 19F Magnetic. Retrieved from [Link]

-

Pertusati, F., et al. (2013). Synthesis and biological evaluation of phosphoramidate prodrugs of two analogues of 2-deoxy-d-ribose-1-phosphate directed to the discovery of two carbasugars as new potential anti-HIV leads. PMC - PubMed Central. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 9. chemistryviews.org [chemistryviews.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. researchgate.net [researchgate.net]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. The synthesis of tenofovir and its analogues via asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of phosphoramidate prodrugs of two analogues of 2-deoxy-d-ribose-1-phosphate directed to the discovery of two carbasugars as new potential anti-HIV leads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. TRIS(2,2,2-TRIFLUOROETHYL) PHOSPHITE(370-69-4) 1H NMR [m.chemicalbook.com]

- 25. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Catalyst: A Technical Guide to Bis(2,2,2-trifluoroethyl) phosphite

An In-depth Exploration of a Niche Reagent's Journey from Obscurity to a Cornerstone of Modern Organic Synthesis

Foreword

In the vast landscape of chemical reagents, some compounds, despite their profound impact, remain largely uncelebrated outside specialized circles. Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) is one such molecule. From its unassuming origins to its pivotal role in the stereoselective synthesis of complex organic molecules, the story of BTFEP is a testament to the relentless pursuit of precision and efficiency in chemical synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of BTFEP, from its historical discovery to its contemporary applications, underpinned by a deep dive into its chemical principles and practical methodologies.

The Genesis of a Fluorinated Workhorse: A Historical Perspective

The emergence of this compound as a valuable synthetic tool is intrinsically linked to the broader narrative of organofluorine and organophosphorus chemistry. The 1930s marked the initial foray into organophosphorus compounds containing fluorine, with early discoveries hinting at their potent biological activity.[1][2] However, it was not until the latter half of the 20th century that the unique properties of fluorinated phosphonates began to be systematically explored and harnessed for organic synthesis.

The seminal moment for BTFEP arrived in 1984 with the work of Don E. Gibbs and Catherine Larsen .[3] In their paper titled "Bis[2,2,2-trifluoroethyl] Phosphite, a New Reagent for Synthesizing Mono- and Diesters of Phosphorous Acid," they introduced BTFEP as a highly effective reagent for the preparation of H-phosphonate esters.[3] This publication laid the groundwork for the subsequent explosion in the utility of BTFEP, particularly in the realm of nucleoside chemistry and the synthesis of modified oligonucleotides.[4]

Prior to Gibbs and Larsen's work, the synthesis of H-phosphonates was often cumbersome.[3] The introduction of BTFEP offered a milder and more efficient alternative, leveraging the electron-withdrawing nature of the trifluoroethyl groups to facilitate the desired transformations. This key innovation paved the way for its application in one of the most significant developments in stereoselective olefination reactions: the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.

Physicochemical Properties: A Tabulated Overview

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅F₆O₃P | [5] |

| Molecular Weight | 246.04 g/mol | [5] |

| CAS Number | 92466-70-1 | [5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Density | 1.545 g/mL at 25 °C | [5] |

| Boiling Point | 43-44 °C at 2 mmHg | [5] |

| Refractive Index | n20/D 1.332 | [5] |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound: A Step-by-Step Protocol

The original synthesis of this compound, as pioneered by early researchers, typically involves the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol. This method remains a fundamental approach for the laboratory-scale preparation of this reagent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus trichloride (PCl₃)

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Anhydrous diethyl ether or other suitable anhydrous solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Glassware (round-bottom flask, dropping funnel, condenser)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line. Ensure all glassware is thoroughly dried to prevent hydrolysis of phosphorus trichloride.

-

Initial Charging: Under a positive pressure of inert gas, charge the round-bottom flask with a solution of 2,2,2-trifluoroethanol in anhydrous diethyl ether.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Phosphorus Trichloride: Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the cooled solution of 2,2,2-trifluoroethanol via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Workup: The reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Phosphorus trichloride is highly susceptible to hydrolysis, which would lead to the formation of phosphorous acid and hydrochloric acid, reducing the yield of the desired product.

-

Inert Atmosphere: Prevents the oxidation of the phosphite product.

-

Low-Temperature Addition: The reaction between phosphorus trichloride and alcohols is exothermic. Slow addition at low temperatures helps to control the reaction rate and prevent the formation of byproducts.

The Still-Gennari Olefination: A Paradigm Shift in Z-Alkenes Synthesis

One of the most impactful applications of this compound is in the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction .[6] The classical HWE reaction typically yields (E)-alkenes as the major product. The Still-Gennari protocol, however, provides a highly stereoselective route to (Z)-alkenes.

The key to this reversal of selectivity lies in the use of phosphonates bearing electron-withdrawing groups, such as the bis(2,2,2-trifluoroethyl) phosphonate derived from BTFEP. These electron-withdrawing groups accelerate the rate of elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product.

Mechanism of the Still-Gennari Olefination

The reaction proceeds through a series of steps that can be visualized as follows:

Sources

- 1. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates [mdpi.com]

- 4. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safe Handling of Bis(2,2,2-trifluoroethyl) phosphite

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for Bis(2,2,2-trifluoroethyl) phosphite (CAS No. 92466-70-1). As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and chemical literature to ensure technical accuracy and promote a culture of safety in the laboratory. The causality behind each recommendation is explained to provide a deeper understanding of the risks and mitigation strategies.

Understanding the Compound: Properties and Applications

This compound is a versatile organophosphorus compound utilized in various synthetic applications, including as a reagent for the synthesis of mono- and diesters of phosphorous acid and bis(2,2,2-trifluoroethyl) phosphorochloridate.[1][2] Its trifluoroethyl groups enhance stability and reactivity, making it valuable in the development of flame retardants, plasticizers, and agricultural chemicals.[3] In the pharmaceutical industry, the trifluoromethyl groups can impart desirable properties to drug molecules, such as increased lipophilicity and bioavailability.[3]

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is fundamental to its safe handling.

| Property | Value |

| CAS Number | 92466-70-1 |

| Molecular Formula | C₄H₅F₆O₃P |

| Molecular Weight | 246.05 g/mol [3] |

| Appearance | Colorless to almost colorless clear liquid[3][4] |

| Boiling Point | 43-44 °C at 2 mmHg[1][3] |

| Density | 1.545 - 1.56 g/mL at 25 °C[1][3] |

| Refractive Index | n20/D 1.332[1] |

| Flash Point | 76°C (169°F)[5] |

| Purity | Typically >94.0% (GC)[3][4] |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

The signal word is "Warning".[1]

Primary Routes of Exposure

The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.

Health Effects

-

Inhalation : May cause respiratory irritation.[6][7] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[8]

-

Eye Contact : Causes serious eye irritation.[6][7] It can be corrosive to the eyes and may cause severe damage.[8]

-

Ingestion : While not an expected route of occupational exposure, ingestion can be harmful.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls

-

Ventilation : Work with this compound should be conducted in a well-ventilated area.[9][10] A chemical fume hood is the recommended engineering control to minimize inhalation of vapors.[8]

-

Emergency Equipment : Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[7][9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications and Rationale |

| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11] A face shield may also be necessary for splash protection.[7] |

| Skin Protection | Wear protective gloves and clothing to prevent skin contact.[6][9] Nitrile or other chemically resistant gloves are recommended. Always inspect gloves for integrity before use. |

| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.[7] The type of respirator will depend on the nature and concentration of the airborne contaminants. |

| Foot Protection | Safety shoes are recommended when handling this chemical.[9] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the compound.

General Handling Precautions

-

Handle in accordance with good industrial hygiene and safety procedures.[9]

-

Do not eat, drink, or smoke when using this product.[9]

-

Wash hands thoroughly after handling.[9]

Storage Conditions

-

Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Store at room temperature.[2]

Incompatible Materials

Avoid contact with:

Emergency Procedures

A well-defined emergency plan is critical for responding effectively to accidental exposures or spills.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[9][11] If not breathing, give artificial respiration.[11][12] Seek immediate medical attention.[11] |

| Skin Contact | Take off immediately all contaminated clothing.[9] Rinse the skin with plenty of soap and water.[6][9] If skin irritation occurs, get medical advice/attention.[6][9] |

| Eye Contact | Rinse cautiously with water for several minutes.[6][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[11][12] Seek immediate medical attention.[11][12] |

| Ingestion | Clean mouth with water.[11] Do NOT induce vomiting.[7] Seek immediate medical attention.[12] |

Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel.[7] Ensure adequate ventilation.[10] Avoid breathing vapors and contact with skin and eyes.[6] Wear appropriate personal protective equipment.[11]

-

Environmental Precautions : Prevent further leakage or spillage if it is safe to do so.[10] Do not let the product enter drains.[10]

-

Containment and Cleanup : Absorb the spill with inert material such as sand, silica gel, acid binder, universal binder, or sawdust.[6][11] Collect the absorbed material and place it in a suitable, closed container for disposal.[10][11]

Fire and Explosion Hazard Data